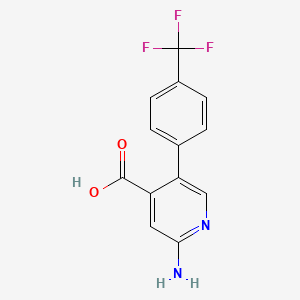

2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid

CAS No.: 1261883-22-0

Cat. No.: VC11767188

Molecular Formula: C13H9F3N2O2

Molecular Weight: 282.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261883-22-0 |

|---|---|

| Molecular Formula | C13H9F3N2O2 |

| Molecular Weight | 282.22 g/mol |

| IUPAC Name | 2-amino-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-7(2-4-8)10-6-18-11(17)5-9(10)12(19)20/h1-6H,(H2,17,18)(H,19,20) |

| Standard InChI Key | QWBOKZPHPPQRDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the isonicotinic acid family, characterized by a pyridine ring substituted with a carboxylic acid group. In this derivative, the pyridine ring is further functionalized with an amino group (-NH₂) at position 2 and a 4-(trifluoromethyl)phenyl group (-C₆H₄CF₃) at position 5. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .

Table 1: Key Molecular Properties of Structural Analogues

Spectroscopic and Computational Data

While experimental spectral data for 2-amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid is unavailable, computational models predict a planar pyridine ring with intramolecular hydrogen bonding between the amino and carboxylic acid groups. Density functional theory (DFT) simulations of analogous structures suggest that the trifluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Synthetic Methodologies

Solid-Phase Synthesis of Amino-Substituted Heterocycles

Patent CN103936691A describes a solvent-free method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅) . Although targeting thiadiazoles, this approach highlights the utility of PCl₅ in facilitating cyclocondensation reactions—a strategy potentially adaptable to isonicotinic acid derivatives.

Key Reaction Steps:

-

Grinding Reactants: Stoichiometric amounts of thiosemicarbazide, carboxylic acid, and PCl₅ are ground at room temperature to initiate a solid-state reaction.

-

Alkaline Workup: The crude product is treated with a base (pH 8–8.2) to neutralize excess PCl₅ and precipitate the product .

Reductive Amination and Functionalization

EP1746088A1 discloses reductive amination strategies for 2-amino-5-aminomethyl-phenol derivatives using heterocyclic amines . While focused on phenol derivatives, this method underscores the feasibility of introducing amino groups via nitro group reduction—a pathway applicable to pyridine systems. For instance, reducing a nitro precursor at position 2 of the pyridine ring could yield the target amino group.

Physicochemical and Pharmacological Properties

Solubility and Bioavailability

Methyl 2-amino-5-(trifluoromethyl)benzoate, a structurally related ester, exhibits moderate lipophilicity (Log P = 2.46) and low aqueous solubility (0.067 mg/mL) . By analogy, the carboxylic acid form (isonicotinic acid) is expected to have higher solubility in polar solvents due to ionization at physiological pH. The trifluoromethyl group likely enhances membrane permeability, as evidenced by its presence in CNS-active drugs .

Table 2: Pharmacological Activity of Selected Analogues

| Compound | Analgesic Potency (vs. Glafenine) | Antiinflammatory Activity |

|---|---|---|

| 2-(4-Trifluoromethylphenyl)ethyl | 6× | Mild |

| 2-Amino-5-(quinolinyl)benzoate | 9× | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume